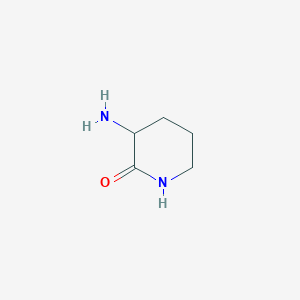

3-Aminopiperidin-2-one

Descripción general

Descripción

- En este ciclo, los aminoácidos se metabolizan, y el amoníaco resultante se convierte en urea para su excreción .

- Específicamente, la ciclo-ornitina cataliza la conversión de L-ornitina a L-prolina junto con la liberación de amoníaco (NH₄⁺).

Ciclo-ornitina: , es una enzima que juega un papel crucial en el .

Aplicaciones Científicas De Investigación

Bioquímica: El papel de la ciclo-ornitina en el ciclo de la urea es esencial para el metabolismo del nitrógeno y el mantenimiento de la homeostasis del amoníaco.

Medicina: Comprender su función ayuda en el diagnóstico y tratamiento de trastornos relacionados con la disfunción del ciclo de la urea.

Industria: Aunque no se utiliza directamente en la industria, el conocimiento de la ciclo-ornitina contribuye a estudios metabólicos más amplios.

Safety and Hazards

The safety data sheet for 3-Aminopiperidin-2-one indicates that it should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition .

Mecanismo De Acción

- El mecanismo de la ciclo-ornitina implica la escisión del enlace carbono-nitrógeno en L-ornitina.

- Actúa como una amoniaco liasa , facilitando la conversión a L-prolina.

- Los objetivos moleculares y las vías involucradas forman parte del ciclo de la urea .

Métodos De Preparación

- La ciclo-ornitina se produce principalmente a través de reacciones enzimáticas dentro de los organismos vivos.

- No se sintetiza comúnmente de forma directa en el laboratorio debido a su importancia biológica.

Análisis De Reacciones Químicas

- La ciclo-ornitina se somete a una reacción de ciclación , convirtiendo L-ornitina en L-prolina.

- La reacción se puede resumir de la siguiente manera:

L-ornitina→L-prolina+NH₄⁺

- La enzima utiliza NAD⁺ como cofactor para esta transformación.

Comparación Con Compuestos Similares

- La ciclo-ornitina es única debido a su papel específico en el ciclo de la urea.

- Otros compuestos relacionados incluyen L-arginina , L-citrulina y L-ornitina en sí, que participan en el metabolismo del nitrógeno .

Propiedades

IUPAC Name |

3-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCMTCQQDULIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409421, DTXSID90862775 | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_29756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1892-22-4 | |

| Record name | 3-Amino-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

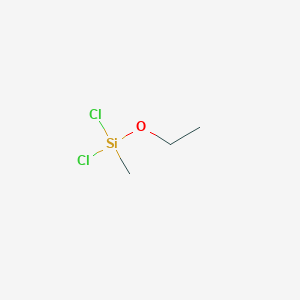

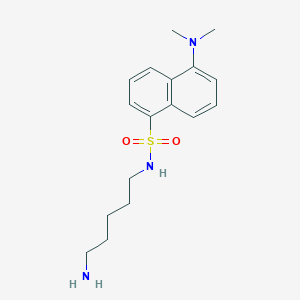

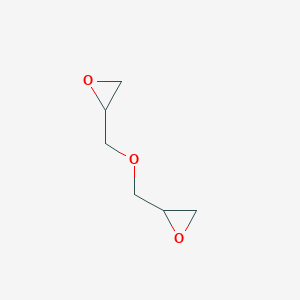

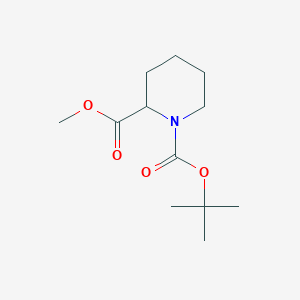

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

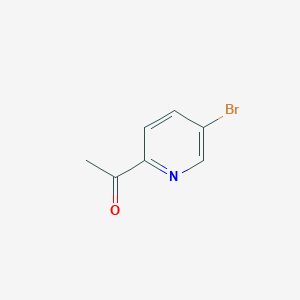

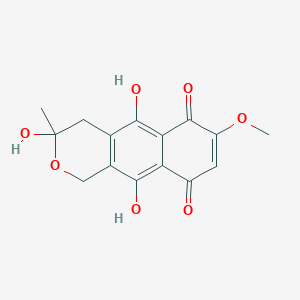

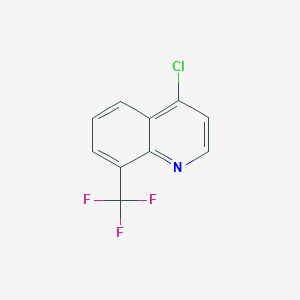

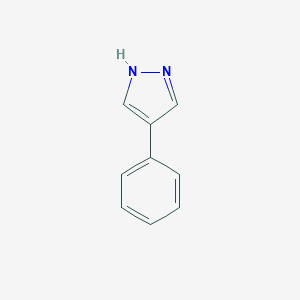

Feasible Synthetic Routes

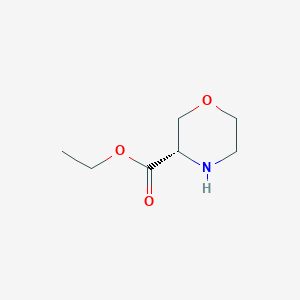

Q1: What are the key structural features of 3-Aminopiperidin-2-ones and how do these relate to their potential as tryptase inhibitors?

A1: 3-Aminopiperidin-2-ones possess a six-membered lactam ring with an amino group at the 3-position. This structure allows for diverse substitutions on both the nitrogen atoms and the ring, making them versatile scaffolds for exploring structure-activity relationships (SAR). Research has shown that N-substituted 3-aminopiperidin-2-ones exhibit promising tryptase inhibition activity []. The ability to introduce diverse substituents allows for fine-tuning the interactions with the tryptase enzyme, potentially leading to more potent and selective inhibitors.

Q2: Can you describe a synthetic strategy for the preparation of 3-Aminopiperidin-2-ones and how this method facilitates the synthesis of more complex peptides?

A2: A practical synthetic approach for 4-substituted-3-aminopiperidin-2-ones involves two key steps: (a) diastereoselective addition of a cuprate reagent to an (E)-α,β-unsaturated ester and (b) racemization-free reductive amination []. This methodology was successfully employed to synthesize a conformationally constrained tetrapeptide, N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), starting from 3-amino-4-vinylpiperidin-2-one []. This highlights the utility of 3-aminopiperidin-2-ones as building blocks for synthesizing peptidomimetics with constrained conformations, potentially influencing their biological activity and stability.

Q3: Beyond tryptase inhibition, are there other reported biological activities associated with 3-Aminopiperidin-2-ones or related piperidinone derivatives?

A3: Yes, the broader family of piperidinone derivatives exhibits a wide range of biological activities. For instance, 2,6-diaryl-3-(arylthio)piperidin-4-ones and their N-methyl analogues have demonstrated antimicrobial activities []. Additionally, N-substituted-3-aminopiperidin-2-ones are reported to act as constrained dipeptide surrogates, particularly for the Ser-Leu dipeptide []. This property is valuable in designing peptidomimetics with improved pharmacokinetic properties. Furthermore, research has identified several bioactive compounds, including 3-Aminopiperidin-2-one, within the methanolic extract of Enterobacter aerogenes, a bacterium known for its antifungal and antibacterial properties []. This finding suggests the potential of this compound class as a source of novel antimicrobial agents.

Q4: Have any studies investigated the potential toxicity or safety concerns associated with 3-Aminopiperidin-2-ones?

A4: While the provided research focuses on synthesis and structure-activity relationships, one study describes the synthesis of related substances and impurities, including this compound hydrochloride, formed during the preparation of Eflornithine []. Eflornithine is a drug used to treat African sleeping sickness and exhibits certain side effects. The identification and characterization of these related substances are crucial for ensuring the safety and efficacy of Eflornithine production. This highlights the importance of thoroughly evaluating the safety profiles of this compound derivatives, especially as they progress towards potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.